1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione
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Overview
Description
1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione is a complex organic compound that belongs to the purine family. This compound is known for its unique structure, which includes a tricyclo[3.3.1.03,7]nonanyl group attached to the purine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione typically involves multiple steps. The initial step often includes the preparation of the purine core, followed by the introduction of the propyl groups at positions 1 and 3. The tricyclo[3.3.1.03,7]nonanyl group is then attached through a series of reactions that may involve cyclization and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including reflux and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological activities. For example, it has been shown to inhibit phosphodiesterases (PDEs) and block transient receptor potential ankyrin 1 (TRPA1) channels, leading to analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dipropyl-8-cyclopentylxanthine: Another purine derivative with similar structural features but different biological activities.
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: Compounds with similar core structures but different substituents, leading to varied pharmacological properties.
Uniqueness
1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione is unique due to its tricyclo[3.3.1.03,7]nonanyl group, which imparts distinct steric and electronic properties. This uniqueness contributes to its specific interactions with molecular targets and its potential therapeutic applications.
Properties
Molecular Formula |
C20H27N4O2+ |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
1,3-dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione |
InChI |
InChI=1S/C20H27N4O2/c1-3-5-23-16-15(17(25)24(6-4-2)19(23)26)21-18(22-16)20-10-12-7-13(11-20)9-14(20)8-12/h12-14H,3-11H2,1-2H3/q+1 |
InChI Key |
CDEBVGRFVQUGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C34CC5CC(C3)CC4C5 |
Origin of Product |
United States |
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